

Arildone: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arildone

Cat. No.: B1665773

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arildone, with the IUPAC name 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione, is a synthetic antiviral compound that has demonstrated a broad spectrum of activity against both DNA and RNA viruses.^{[1][2][3]} Developed in the late 1970s, it has been a subject of interest for its unique mechanism of action, particularly its ability to inhibit the uncoating of picornaviruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antiviral properties, pharmacokinetics, and toxicological profile of **Arildone**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Arildone is characterized by a central heptane-3,5-dione moiety linked to a 2-chloro-4-methoxyphenoxy group via a hexyl chain.^{[1][2]} This structure imparts specific physicochemical properties that are crucial for its biological activity.

Table 1: Chemical Identifiers of **Arildone**

Identifier	Value
IUPAC Name	4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione
CAS Number	56219-57-9[4][5]
Molecular Formula	C ₂₀ H ₂₉ ClO ₄ [4]
Molecular Weight	368.90 g/mol [4]
SMILES	<chem>CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC</chem>
InChI	InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3

Table 2: Physicochemical Properties of **Arildone**

Property	Value	Source
Appearance	Solid powder	[4]
logP (predicted)	5.2	[2][6]
pKa (strongest acidic, predicted)	10.1	
Solubility	Soluble in DMSO	[4]

No experimental data for melting point, boiling point, or aqueous solubility were found in the public domain.

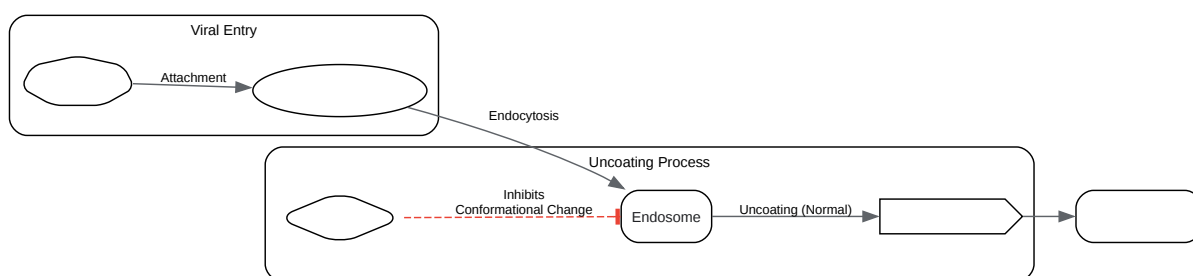
Antiviral Activity and Mechanism of Action

Arildone exhibits a broad range of antiviral activity, inhibiting the replication of various DNA and RNA viruses.[1][2][3] Its primary mechanisms of action differ depending on the viral family.

Picornaviruses (e.g., Poliovirus)

The most well-characterized mechanism of **Arildone** is its inhibition of picornavirus uncoating. [1][7][8] It acts as a capsid-binding agent, inserting into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm.

Diagram 1: Proposed Mechanism of **Arildone** in Poliovirus Uncoating Inhibition



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Caption: **Arildone** inhibits poliovirus replication by preventing viral uncoating.

Herpes Simplex Virus (HSV)

Against Herpes Simplex Virus (HSV), particularly HSV-2, **Arildone**'s mechanism is different. It has been shown to inhibit viral protein synthesis and DNA replication.[1][2] The precise molecular target for this activity is not as well-defined as its interaction with the picornavirus capsid.

Table 3: Antiviral Activity of **Arildone** against various viruses

Virus	Assay	Endpoint	Concentration (µg/mL)
Murine Cytomegalovirus	Plaque Reduction	50% reduction	3 - 5
Semliki Forest Virus	Plaque Reduction	50% reduction	3 - 5
Vesicular Stomatitis Virus	Plaque Reduction	50% reduction	3 - 5
Coxsackievirus A9	Plaque Reduction	50% reduction	3 - 5

More specific IC50/EC50 values for different poliovirus strains and HSV types are not readily available in the cited literature.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of **Arildone** indicate that its absorption and distribution are dependent on the route of administration. Following topical and intravaginal administration in mice, **Arildone** is extensively absorbed. However, after oral administration in rats and monkeys, and vaginal administration in dogs, only low levels of the unchanged drug are detected in the systemic circulation, suggesting significant first-pass metabolism. The major urinary metabolites identified are chloromethoxyphenol and its sulfate ester, as well as chlorohydroquinone sulfate. The plasma half-life of **Arildone** in monkeys after intravenous administration is approximately 0.5 hours.

Toxicology

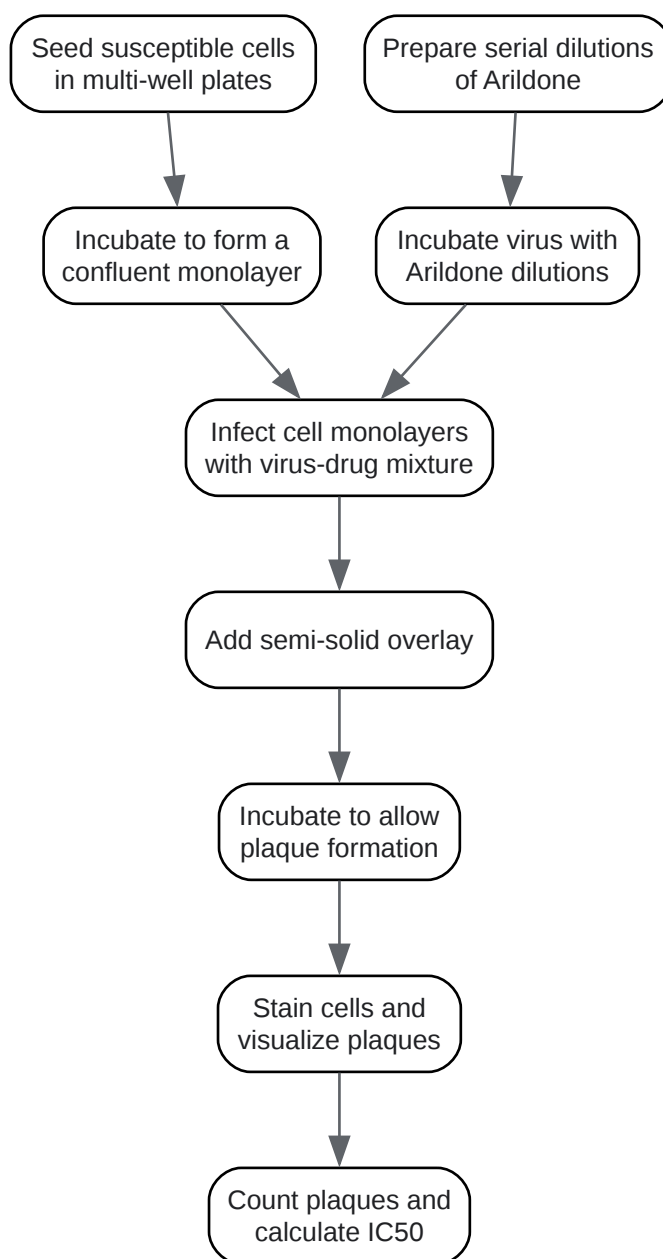
Preclinical studies have provided some insights into the safety profile of **Arildone**. In human studies with topical application, a vanishing cream formulation was well-tolerated.[9] However, a 90% dimethyl sulfoxide (DMSO) solution was associated with a high incidence of erythematous reactions at the site of application.[9] No systemic intolerance was observed with either formulation.[9] A comprehensive summary of preclinical toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as reproductive and genetic toxicity, is not publicly available.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Diagram 2: Workflow for a Plaque Reduction Assay



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Caption: A typical workflow for determining antiviral activity using a plaque reduction assay.

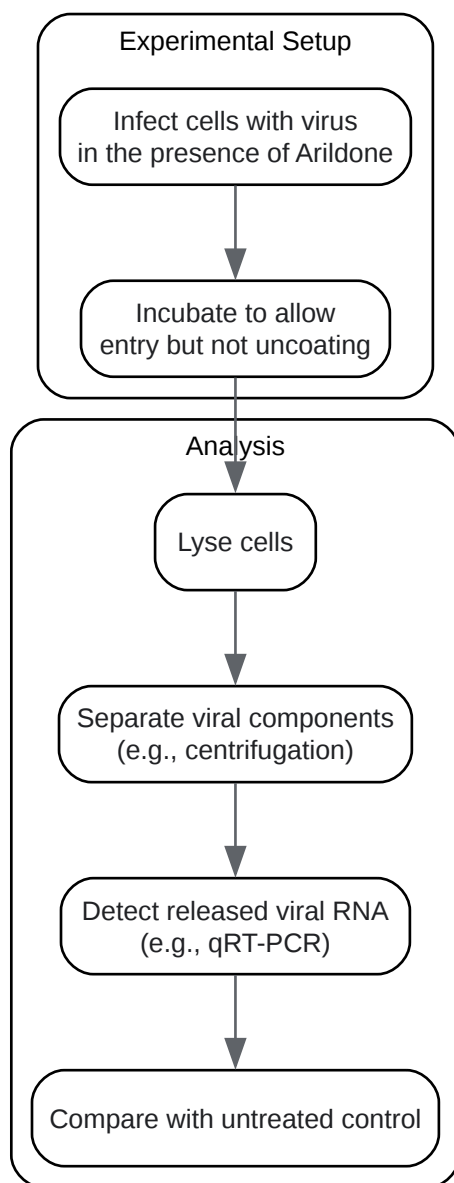
Detailed Methodology:

- **Cell Culture:** Seed a suitable host cell line (e.g., Vero cells for HSV, HeLa cells for poliovirus) in 24-well plates and incubate until a confluent monolayer is formed.[\[10\]](#)
- **Compound Preparation:** Prepare a series of dilutions of **Arildone** in a suitable solvent (e.g., DMSO) and then in cell culture medium.
- **Virus Preparation:** Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU per well).
- **Infection:** Remove the growth medium from the cell monolayers. In separate tubes, pre-incubate the virus with each dilution of **Arildone** for a defined period (e.g., 1 hour at 37°C). Add the virus-drug mixture to the cells. Include a virus-only control and a mock-infected control.
- **Adsorption:** Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
- **Overlay:** Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- **Visualization and Counting:** Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet).[\[10\]](#) Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each **Arildone** concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.[\[10\]](#)

Viral Uncoating Inhibition Assay

This assay is designed to specifically assess the ability of a compound to block the uncoating step of the viral life cycle.

Diagram 3: Logical Flow of a Viral Uncoating Inhibition Assay



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Caption: A logical diagram illustrating the key steps in a viral uncoating inhibition assay.

Detailed Methodology:

- **Cell Culture and Infection:** Grow a monolayer of susceptible cells. Infect the cells with a high multiplicity of infection (MOI) of the virus (e.g., poliovirus) in the presence of varying concentrations of **Arildone**.

- **Synchronization of Infection:** The infection can be synchronized by performing the initial binding step at a low temperature (e.g., 4°C) to allow attachment but prevent entry and uncoating.
- **Initiation of Uncoating:** Shift the temperature to 37°C to allow viral entry and uncoating.
- **Sample Collection:** At different time points after the temperature shift, harvest the cells.
- **Subcellular Fractionation:** Lyse the cells and separate the subcellular components by centrifugation. This can be used to separate intact virions from released viral genomes.
- **Quantification of Uncoating:** Quantify the amount of released viral RNA in the cytoplasm using a technique like quantitative reverse transcription PCR (qRT-PCR). A reduction in the amount of cytoplasmic viral RNA in **Arildone**-treated cells compared to untreated controls indicates inhibition of uncoating.

Conclusion

Arildone remains a significant compound in the study of antiviral agents due to its well-defined mechanism of action against picornaviruses. Its broad-spectrum activity suggests potential for further investigation and development. This technical guide has summarized the key chemical, physical, and biological properties of **Arildone**, providing a foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its potential in combination therapies or against emerging viral threats.

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- To cite this document: BenchChem. [Arildone: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665773#chemical-structure-and-properties-of-arildone]

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